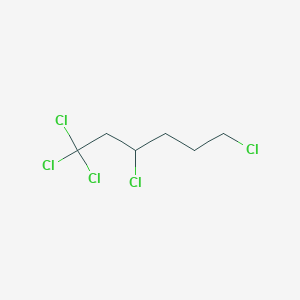

Hexane, 1,1,1,3,6-pentachloro-

Description

Contextualization of Chlorinated Alkanes as Chemical Research Subjects.

Chlorinated alkanes, commercially known as chlorinated paraffins (CPs), are complex mixtures of polychlorinated n-alkanes. These compounds have been widely used for decades in a variety of industrial applications, including as flame retardants, plasticizers in PVC and other polymers, and as additives in metalworking fluids and sealants. Their utility stems from their chemical stability and ability to impart desired physical properties to materials.

From a research perspective, chlorinated alkanes are significant for several reasons. Environmentally, their persistence, potential for bioaccumulation, and long-range transport have led to their classification as persistent organic pollutants (POPs). Short-chain chlorinated paraffins (SCCPs, C10-13), in particular, have been subject to international regulation due to their established environmental and health risks. Research in this area focuses on understanding their distribution in various environmental compartments, their degradation pathways, and their toxicological effects on ecosystems and human health.

In synthetic chemistry, chlorinated alkanes serve as versatile building blocks and precursors. The presence of multiple chlorine atoms on an aliphatic chain offers a range of reactive sites for nucleophilic substitution, elimination, and other transformations, enabling the synthesis of a diverse array of functionalized molecules. The study of their synthesis and reactivity contributes to the broader field of organochlorine chemistry.

The complexity of commercial CP mixtures, which can contain thousands of different isomers and congeners, presents a significant analytical challenge. This has driven the development of advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) and high-resolution mass spectrometry (HRMS), to attempt to separate and identify individual components within these mixtures.

The Significance of Isomeric Specificity in Polychlorinated Hexanes, Particularly Hexane (B92381), 1,1,1,3,6-pentachloro-.

The specific positioning of chlorine atoms on the n-hexane backbone dramatically influences the chemical and physical properties of the resulting isomer. This isomeric specificity is critical in determining the compound's environmental fate, toxicity, and reactivity in synthetic applications. For instance, the location of chlorine atoms can affect a molecule's volatility, solubility, and susceptibility to degradation.

While research has largely focused on the broader categories of short-, medium-, and long-chain chlorinated paraffins, the properties and behavior of individual isomers like Hexane, 1,1,1,3,6-pentachloro- are not well-characterized. The specific arrangement of chlorine atoms in this isomer—a trichloromethyl group at one end and two other chlorine atoms at positions 3 and 6—suggests unique chemical characteristics. The 1,1,1-trichloroethyl group can be expected to influence the molecule's stability and reactivity in distinct ways compared to isomers with a more dispersed pattern of chlorination.

The study of specific isomers is crucial because the toxicological profiles and environmental behavior of different isomers of a polychlorinated compound can vary significantly. Generalizing from data on complex mixtures can lead to inaccurate risk assessments and a poor understanding of the underlying chemical and biological processes. Isomer-specific analysis and research are therefore essential for a more precise understanding of the environmental impact and potential applications of polychlorinated hexanes.

Current Research Landscape and Identified Knowledge Gaps Pertaining to Hexane, 1,1,1,3,6-pentachloro-.

The current research landscape for polychlorinated alkanes is dominated by studies on complex commercial mixtures of CPs. A significant body of work has been dedicated to the detection and quantification of SCCPs, MCCPs, and LCCPs in various environmental matrices, including water, soil, sediment, and biota. This research is often driven by regulatory concerns and the need to monitor the levels of these persistent pollutants.

However, a major and persistent knowledge gap is the lack of data on individual polychlorinated alkane congeners. This is particularly true for specific isomers of polychlorinated hexanes, such as Hexane, 1,1,1,3,6-pentachloro- . A search of the scientific literature reveals a scarcity of studies focused specifically on its synthesis, chemical properties, environmental occurrence, or toxicological profile.

The primary challenges contributing to this knowledge gap include:

Analytical Difficulties: The separation and identification of individual isomers from complex mixtures remain a formidable analytical task.

Lack of Standards: The commercial unavailability of certified analytical standards for individual isomers like Hexane, 1,1,1,3,6-pentachloro- hinders quantitative analysis and toxicological studies.

Focus on Mixtures: Regulatory and industrial focus has historically been on the properties and risks of the commercial mixtures as a whole, rather than their individual components.

Consequently, fundamental data for Hexane, 1,1,1,3,6-pentachloro- are largely absent from the public domain. This includes detailed information on its spectroscopic properties, reactivity, degradation pathways, and potential as a synthetic intermediate. The lack of such foundational knowledge represents a significant gap in the comprehensive understanding of polychlorinated alkanes. Future research efforts directed at the synthesis and characterization of individual isomers are necessary to fill this void and enable a more nuanced understanding of this important class of compounds.

Chemical Compound Data

Below are tables detailing the available information for the compounds mentioned in this article.

Table 1: Properties of Hexane, 1,1,1,3,6-pentachloro-

| Property | Value |

|---|---|

| Molecular Formula | C6H9Cl5 |

| IUPAC Name | 1,1,1,3,6-Pentachlorohexane |

| Molecular Weight | 258.39 g/mol |

| CAS Number | 97998-83-3 |

Data sourced from PubChem and ChemSpider.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| Hexane, 1,1,1,3,6-pentachloro- | C6H9Cl5 |

| Short-chain chlorinated paraffins (SCCPs) | C10-13H(2(10-13)+2-x)Clx |

| Medium-chain chlorinated paraffins (MCCPs) | C14-17H(2(14-17)+2-x)Clx |

Structure

3D Structure

Properties

CAS No. |

82639-77-8 |

|---|---|

Molecular Formula |

C6H9Cl5 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

1,1,1,3,6-pentachlorohexane |

InChI |

InChI=1S/C6H9Cl5/c7-3-1-2-5(8)4-6(9,10)11/h5H,1-4H2 |

InChI Key |

NAYVMIVABKMOCK-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(CC(Cl)(Cl)Cl)Cl)CCl |

Origin of Product |

United States |

Environmental Transformation Pathways and Biogeochemical Cycling of Chlorinated Hexanes

Abiotic Degradation Mechanisms of Chlorinated Alkanes

Abiotic degradation refers to the transformation of chemical compounds through non-biological processes. For chlorinated alkanes, these mechanisms are crucial in their environmental breakdown.

Photochemical Transformation Processes: Wavelength Dependence and Mechanistic Insights

Photochemical transformation, or photolysis, is a process where light energy drives chemical reactions. While many chlorinated alkanes lack strong chromophores to absorb sunlight directly, indirect photolysis can be a significant degradation pathway. gdut.edu.cn This process often involves photosensitizers, such as humic acids in natural waters, which absorb light and transfer the energy to the chlorinated alkane, initiating its breakdown.

The efficiency of photochemical degradation is wavelength-dependent. Shorter wavelengths of ultraviolet (UV) light, particularly below 290 nm, are more energetic and can directly cleave carbon-chlorine (C-Cl) bonds. msu.edu However, most of this high-energy UV radiation is filtered out by the Earth's atmosphere. Therefore, environmentally relevant photolysis often relies on longer UV-A (320-400 nm) and UV-B (290-320 nm) wavelengths that can be absorbed by natural photosensitizers.

Mechanistically, photochemical transformation can proceed through several pathways, including:

Homolytic Cleavage: The absorption of light energy can lead to the breaking of a C-Cl bond, generating a highly reactive chlorine radical and an alkyl radical. msu.edu These radicals can then participate in a cascade of secondary reactions.

Photo-oxidation: In the presence of oxygen and photosensitizers, reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂) can be formed. gdut.edu.cn These powerful oxidants can attack the chlorinated alkane, leading to its degradation. Studies have shown that hydroxyl radicals are major reactive species in the photochemical degradation of some chlorinated compounds. gdut.edu.cn

Hydrolytic Dechlorination Reactions in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For chlorinated alkanes, hydrolysis involves the replacement of a chlorine atom with a hydroxyl group (-OH) from water. This process is generally slow for most chlorinated alkanes under neutral pH conditions found in the environment. nih.gov

The rate of hydrolysis is influenced by several factors, including the number and position of chlorine atoms on the alkane chain and the temperature. Generally, the presence of multiple chlorine atoms on the same or adjacent carbon atoms can affect the reaction rate. Hydrolysis can be accelerated under alkaline (basic) conditions. researchgate.net The primary products of hydrolysis are the corresponding alcohol and hydrochloric acid (HCl).

Reductive Dehalogenation in Anaerobic Conditions: Mechanistic Investigations

Reductive dehalogenation is a key transformation process for chlorinated alkanes in anaerobic (oxygen-deficient) environments, such as saturated soils, sediments, and some groundwater aquifers. nih.gov In this process, the chlorinated alkane acts as an electron acceptor, and a chlorine atom is removed and replaced by a hydrogen atom. nih.gov

This process can be mediated by various reduced inorganic species present in the environment, such as:

Zero-valent metals: Minerals containing iron in its zero-valent state (Fe⁰) can serve as electron donors for the reductive dechlorination of chlorinated compounds. nih.gov

Iron sulfide (B99878) minerals: Minerals like pyrite (B73398) (FeS₂) and mackinawite (FeS) are also effective in promoting the reductive dechlorination of chlorinated alkanes and alkenes. nih.govamazonaws.com

Reduced iron species: Dissolved ferrous iron (Fe²⁺) can also contribute to reductive dehalogenation, particularly when associated with mineral surfaces. serdp-estcp.mil

Mechanistically, reductive dehalogenation can occur through different pathways, including:

Hydrogenolysis: The direct replacement of a chlorine atom with a hydrogen atom. nih.gov

Dichloroelimination: The removal of two chlorine atoms from adjacent carbons, resulting in the formation of a double bond (an alkene). nih.gov

The rate and extent of abiotic reductive dehalogenation are influenced by the type and concentration of the reducing agent, the specific chlorinated alkane, and environmental conditions such as pH and temperature. nih.gov

Sorption, Volatilization, and Transport Dynamics in Multi-Media Environmental Compartments

The movement and distribution of chlorinated hexanes in the environment are controlled by sorption, volatilization, and transport processes.

Sorption: This refers to the partitioning of a chemical between a solid phase (like soil or sediment) and a liquid or gas phase. rsdynamics.com Chlorinated alkanes, being relatively nonpolar, tend to adsorb to organic matter in soil and sediment. oup.com The organic carbon-normalized adsorption coefficient (Koc) is a key parameter used to predict the extent of sorption. Higher Koc values indicate stronger sorption and less mobility in the environment. The presence of water can affect the sorption of volatile chlorinated compounds from the vapor phase, with increasing water content generally decreasing the soil's capacity to adsorb organic vapors. researchgate.netnih.gov

Volatilization: This is the process by which a substance evaporates from a liquid or solid phase into the gas phase. Chlorinated hexanes have a tendency to volatilize from water and soil surfaces into the atmosphere. oup.com Volatilization rates are influenced by the compound's vapor pressure, water solubility, and environmental factors like temperature and wind speed.

Transport: Once in the environment, chlorinated hexanes can be transported over long distances. In the atmosphere, they can be transported in the vapor phase. In aquatic systems, they can be transported dissolved in water or sorbed to suspended particles. In soil, their movement is largely governed by leaching with water, which is influenced by the degree of sorption.

The interplay of these processes determines the concentration and residence time of chlorinated hexanes in different environmental compartments, such as air, water, soil, and sediment.

Biotic Transformation Processes of Hexane (B92381), 1,1,1,3,6-pentachloro- and Analogues

Biotic transformation, or biodegradation, involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a critical pathway for the natural attenuation of many organic pollutants, including chlorinated alkanes.

Microbial Communities and Enzymatic Systems Implicated in Chlorinated Alkane Degradation

A diverse range of microorganisms, including bacteria and fungi, have been shown to degrade chlorinated alkanes under both aerobic (oxygen-present) and anaerobic conditions. oup.comijabbr.com

Aerobic Degradation:

Under aerobic conditions, the initial step in the degradation of chlorinated alkanes is often an oxidation reaction catalyzed by enzymes called oxygenases . nih.govnih.gov These enzymes introduce one or two atoms of oxygen into the alkane molecule. sid.ir

Alkane monooxygenases (AlkB): These enzymes are commonly found in bacteria and are responsible for the terminal oxidation of alkanes, including some chlorinated alkanes. sid.irfrontiersin.org

Cytochrome P450 monooxygenases: This is a large and diverse family of enzymes that can also hydroxylate alkanes at terminal positions. frontiersin.org

Soluble methane (B114726) monooxygenases (sMMO): These enzymes have a broad substrate range and can co-metabolically degrade a variety of chlorinated compounds. frontiersin.orgethz.ch

Following the initial oxidation, the resulting chlorinated alcohol can be further metabolized through various pathways, often involving dehalogenation steps catalyzed by dehalogenases . nih.gov The position of the chlorine atoms on the alkane chain can significantly influence the biodegradability, with terminally chlorinated alkanes generally being more susceptible to degradation. oup.comnih.gov

Anaerobic Degradation:

In anaerobic environments, the primary mechanism of biodegradation is reductive dehalogenation , where microorganisms use the chlorinated alkane as an electron acceptor in a process called organohalide respiration . wikipedia.orgitrcweb.org This process is carried out by specialized bacteria, such as Dehalococcoides, Dehalobacter, and Dehalogenimonas. wikipedia.orgnih.govlsu.edu

The key enzymes involved in this process are reductive dehalogenases (RDases) . nih.govlsu.edursc.org These enzymes often contain a corrinoid (vitamin B12) cofactor that plays a crucial role in the electron transfer and cleavage of the C-Cl bond. nih.govacs.org Studies have shown that for some chlorinated alkanes, the mechanism of reduction by vitamin B12 involves a second-order nucleophilic substitution (SN2) reaction. nih.gov

The ability of microbial communities to degrade chlorinated alkanes is influenced by the specific compounds present, the availability of electron donors and acceptors, and other environmental factors.

Interactive Data Table: Microbial Degradation of Chlorinated Alkanes

| Microorganism/Enzyme System | Chlorinated Alkane Type | Degradation Condition | Key Enzyme(s) | Reference(s) |

| Pseudomonas sp. strain 273 | Middle-chain polychlorinated alkanes | Oxic | Oxygenolytic dehalogenase | oup.comnih.gov |

| Dehalococcoides species | Chlorinated ethenes, 1,2-dichloroethane | Anaerobic | Reductive dehalogenases | wikipedia.orgnih.gov |

| Dehalobacter species | Trichloromethane | Anaerobic | Reductive dehalogenases | wikipedia.orgnih.gov |

| Dehalogenimonas lykanthroporepellens | Vicinally chlorinated alkanes | Anaerobic | Reductive dehalogenases | lsu.edu |

| Rhodococcus sp. | Short-chain chlorinated paraffins | Aerobic | Not specified | mdpi.com |

| Alkane monooxygenase (AlkB) | Short to medium-chain alkanes | Aerobic | Monooxygenase | sid.irfrontiersin.org |

| Soluble methane monooxygenase (sMMO) | Broad range including chlorinated alkanes | Aerobic | Monooxygenase | frontiersin.orgethz.ch |

Characterization of Alkane Hydroxylases and Dehalogenases

The initial steps in the microbial degradation of chlorinated alkanes are often catalyzed by two main classes of enzymes: alkane hydroxylases and dehalogenases. ethz.chnih.gov

Alkane Hydroxylases: These enzymes play a crucial role in the aerobic degradation of a wide range of hydrocarbons, including chlorinated alkanes. ethz.chnih.govmdpi.com They introduce a hydroxyl group into the alkane chain, making it more susceptible to further enzymatic attack. mdpi.com Different types of alkane hydroxylases exist, each with varying substrate specificities. For instance, some are more effective against short-chain alkanes, while others target longer-chain compounds. ethz.ch The introduction of oxygen via hydroxylases is a key activation step that initiates the breakdown process. frontiersin.org

Dehalogenases: These enzymes are responsible for cleaving the carbon-halogen bonds, a critical step in the detoxification of chlorinated compounds. annualreviews.orgmuni.cz There are several types of dehalogenases, including:

Hydrolytic Dehalogenases: These enzymes use a water molecule to replace a halogen atom with a hydroxyl group. annualreviews.orgmuni.cz The haloalkane dehalogenase from Xanthobacter autotrophicus GJ10 is a well-studied example, capable of acting on a variety of haloalkanes. annualreviews.org

Reductive Dehalogenases: Operating under anaerobic conditions, these enzymes replace a halogen atom with a hydrogen atom. rsc.org This process is a form of organohalide respiration where the chlorinated compound serves as an electron acceptor. rsc.org

Dehydrochlorinases: These enzymes, such as LinA found in Sphingobium species, catalyze the elimination of hydrogen chloride (HCl) from chlorinated compounds like HCH isomers, leading to the formation of a double bond. nih.govnih.gov

The table below summarizes the key enzymes involved in the initial degradation of chlorinated alkanes.

| Enzyme Class | Function | Conditions | Example |

| Alkane Hydroxylases | Introduces a hydroxyl group | Aerobic | Cytochrome P450 monooxygenases |

| Hydrolytic Dehalogenases | Replaces halogen with a hydroxyl group | Aerobic | Haloalkane dehalogenase (e.g., LinB) |

| Reductive Dehalogenases | Replaces halogen with a hydrogen atom | Anaerobic | PCE-RDase, TCE-RDase |

| Dehydrochlorinases | Eliminates hydrogen chloride (HCl) | Aerobic | LinA |

Role of Co-Substrates and Environmental Factors in Modulating Biotransformation

The efficiency of microbial degradation of chlorinated hexanes is not solely dependent on the presence of capable microorganisms and their enzymes. Various environmental factors and the availability of co-substrates can significantly influence the rate and extent of biotransformation.

Co-metabolism and Co-substrates: In many cases, the degradation of highly chlorinated compounds does not provide enough energy to support microbial growth. Instead, the process occurs through co-metabolism, where the microbes degrade the contaminant while metabolizing another primary substrate for energy and carbon. clu-in.org The addition of co-substrates like glucose, pyruvate, or formate (B1220265) has been shown to promote the dechlorination of HCH isomers. researchgate.net For example, the presence of 1,10-dichlorodecane (B1670031) as a co-substrate was necessary for the appreciable dehalogenation of a commercial polychlorinated alkane mixture by Pseudomonas sp. strain 273. oup.com

Environmental Factors:

Oxygen Availability: The presence or absence of oxygen is a primary determinant of the degradation pathway. clu-in.org Aerobic pathways typically involve oxidation and hydroxylation, while anaerobic pathways rely on reductive dechlorination. rsc.orgclu-in.org

pH and Temperature: Microbial activity and enzyme function are optimal within specific pH and temperature ranges. For instance, the metabolism of γ-HCH by Clostridium sphenoides was found to have an optimum pH of 8.0 and a temperature of 40°C. publish.csiro.au

Nutrient Availability: The supply of essential nutrients like nitrogen and phosphorus can be a limiting factor for microbial growth and, consequently, for the biodegradation of contaminants. cdc.gov

Bioavailability: The low water solubility of many chlorinated alkanes can limit their availability to microorganisms. researchgate.net Emulsification or the presence of surfactants can increase the surface area of the contaminant and enhance its degradation. oup.com

Elucidation of Aerobic and Anaerobic Biodegradation Pathways for Pentachlorohexanes

While specific pathways for 1,1,1,3,6-pentachlorohexane are not well-documented, research on other pentachlorinated and hexachlorinated compounds provides a strong basis for understanding its potential degradation routes.

Sequential Dechlorination and Mineralization Pathways

The complete degradation, or mineralization, of chlorinated hexanes to carbon dioxide, water, and chloride ions often proceeds through a series of sequential dechlorination steps.

Aerobic Pathways: Under aerobic conditions, the degradation of γ-HCH by Sphingomonas paucimobilis UT26 involves initial dehalogenation steps by LinA and LinB enzymes, followed by dehydrogenation by LinC, eventually leading to 2,5-dichlorohydroquinone (B146588) (2,5-DCHQ). researchgate.net This intermediate is then further metabolized. researchgate.net The degradation of n-hexane by Rhodococcus sp. EH831 has been shown to proceed through hydroxylation to form hexanol, followed by oxidation to hexanoic acid, which can then enter central metabolic pathways. nih.gov

Anaerobic Pathways: In the absence of oxygen, reductive dechlorination is the primary mechanism. researchgate.net For chlorinated ethenes, this involves the stepwise removal of chlorine atoms, for example, from tetrachloroethene (PCE) to trichloroethene (TCE), then to cis-dichloroethene (cDCE), vinyl chloride (VC), and finally to ethene. researchgate.net A similar sequential process is expected for chlorinated hexanes, where pentachlorohexane would be reduced to tetrachloro-, trichloro-, and subsequently lower chlorinated hexanes. Studies on pentachlorobenzene (B41901) (PeCB) have shown that sequential reductive dechlorination occurs, with the position of chlorine removal being influenced by thermodynamic and electronic properties of the molecule. nih.gov

Investigation of Metabolite Formation and Transformation Kinetics

The study of intermediate metabolites and the rates of their formation and disappearance is crucial for elucidating biodegradation pathways.

Metabolite Identification: Various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), are used to identify the transient metabolites formed during degradation. nsf.govsci-hub.se For example, in the degradation of γ-HCH, intermediates like γ-pentachlorocyclohexene (γ-PCCH) and γ-tetrachlorocyclohexene (γ-TCCH) have been identified under aerobic and anaerobic conditions, respectively. researchgate.netpublish.csiro.au The degradation of pentachlorophenol (B1679276) (PCP) has been shown to produce tetrachlorophenols and trichlorophenols as intermediates. nih.gov

The table below lists some identified metabolites from the degradation of related chlorinated compounds.

| Parent Compound | Condition | Identified Metabolites |

| γ-Hexachlorocyclohexane (Lindane) | Aerobic | γ-Pentachlorocyclohexene, 2,5-Dichlorohydroquinone researchgate.net |

| γ-Hexachlorocyclohexane (Lindane) | Anaerobic | γ-Tetrachlorocyclohexene, Chlorobenzene, Benzene nih.govresearchgate.net |

| Pentachlorophenol (PCP) | Aerobic/Anaerobic | Tetrachlorophenols, Trichlorophenols, Pentachloroanisole nih.gov |

| β-Hexachlorocyclohexane | Fungal | Pentachlorocyclohexene researchgate.net |

Genetic and Proteomic Basis of Microbial Degradative Capabilities Towards Chlorinated Alkanes

Advances in molecular biology have provided powerful tools to investigate the genetic and proteomic underpinnings of microbial degradation of chlorinated alkanes.

Genetic Basis: The genes encoding the key enzymes for degradation, such as alkane hydroxylases and dehalogenases, have been identified and characterized in various microorganisms. nih.gov For example, the lin genes (linA, linB, linC, etc.) responsible for the degradation of HCH isomers in Sphingobium species are well-studied. nih.govresearchgate.net The presence and expression of these genes can be used as biomarkers to assess the bioremediation potential of a contaminated site. acs.org The genetic organization and regulation of these genes are subjects of ongoing research to understand how microbes adapt to degrade these xenobiotic compounds. nih.gov

Proteomic Analysis: Proteomics involves the large-scale study of proteins, the workhorses of the cell. By analyzing the proteins expressed by a microorganism in the presence of a chlorinated contaminant, researchers can identify the specific enzymes that are actively involved in the degradation process. acs.orgfrontiersin.org For example, proteomic studies of Dehalococcoides mccartyi have been used to quantify the expression of reductive dehalogenases during the bioremediation of chlorinated ethenes. acs.org This approach provides a direct link between the genetic potential of a microbe and its functional role in pollutant degradation. nih.gov Transcriptomic and proteomic analyses have been instrumental in revealing the active pathways during hydrocarbon biodegradation. nih.gov

The study of the genetic and proteomic basis of degradation not only enhances our fundamental understanding of these microbial processes but also provides valuable information for developing and monitoring bioremediation strategies for sites contaminated with chlorinated alkanes like pentachlorohexane.

Advanced Analytical and Spectroscopic Approaches for Isomer Specific Characterization

Chromatographic and Mass Spectrometric Techniques

The combination of chromatography for separation and mass spectrometry for detection provides a powerful tool for the analysis of complex mixtures of chlorinated alkanes.

High-resolution gas chromatography (HRGC) is the premier technique for separating volatile and semi-volatile organic compounds, including polychlorinated alkanes. cdc.gov The separation of the various diastereomers and enantiomers of "Hexane, 1,1,1,3,6-pentachloro-" would be challenging due to their similar physical properties. However, the use of long, narrow-bore capillary columns with specialized stationary phases can achieve the necessary resolution.

Typically, a non-polar column, such as one coated with 5% phenyl-methylpolysiloxane, would be the first choice for the analysis of chlorinated hydrocarbons. acs.org For enhanced separation of isomers, a more polar column might be employed in a dual-column setup. The high resolving power of capillary columns, often exceeding 60 meters in length, is crucial for separating the closely eluting stereoisomers of pentachlorohexane. tewhatuora.govt.nz

Following separation by HRGC, detection by high-resolution mass spectrometry (HRMS) allows for the accurate mass determination of the molecular ion and its fragments, aiding in the confirmation of the elemental composition. Electron ionization (EI) is a common ionization technique for these compounds. helcom.fi

Table 1: Postulated HRGC-MS Parameters for the Analysis of Hexane (B92381), 1,1,1,3,6-pentachloro- Isomers

| Parameter | Value/Description |

|---|---|

| Gas Chromatograph | |

| Column | DB-5 (5% phenyl-methylpolysiloxane), 60 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow of 1.5 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 250 °C at 5 °C/min, hold 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Scan Range | m/z 50-500 |

Note: This table represents a hypothetical set of parameters based on typical methods for similar analytes.

While HRGC-MS provides excellent separation and mass accuracy, tandem mass spectrometry (MS/MS) offers an additional layer of structural confirmation. In MS/MS, a specific precursor ion (e.g., the molecular ion or a major fragment) is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. This fragmentation pattern is highly characteristic of the molecule's structure.

For "Hexane, 1,1,1,3,6-pentachloro-," electron ionization would likely lead to significant fragmentation. The molecular ion (C₆H₉Cl₅⁺) may be of low abundance or absent. acs.org Common fragmentation pathways for chloroalkanes include the loss of chlorine radicals (Cl•) and hydrogen chloride (HCl), as well as cleavage of the carbon-carbon bonds. acs.org The fragmentation of the carbon chain often results in clusters of peaks separated by 14 mass units (corresponding to CH₂ groups).

Table 2: Predicted Key Fragment Ions for Hexane, 1,1,1,3,6-pentachloro- in EI-MS/MS

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss |

|---|---|---|

| [C₆H₉Cl₅]⁺ | [C₆H₉Cl₄]⁺ | Cl |

| [C₆H₉Cl₅]⁺ | [C₆H₈Cl₄]⁺˙ | HCl |

| [C₆H₉Cl₄]⁺ | [C₆H₉Cl₃]⁺ | Cl |

| [C₆H₉Cl₄]⁺ | [C₆H₈Cl₃]⁺˙ | HCl |

| [C₃H₄Cl₃]⁺ | [C₃H₃Cl₂]⁺ | HCl |

Note: This table contains predicted fragmentation patterns based on general principles of mass spectrometry for halogenated alkanes.

The metabolism of chlorinated alkanes in biological systems often involves oxidation, primarily mediated by cytochrome P450 enzymes, leading to the formation of more polar hydroxylated metabolites. gdut.edu.cnnih.gov For "Hexane, 1,1,1,3,6-pentachloro-," potential metabolic pathways include hydroxylation at various carbon positions, as well as oxidative dechlorination. acs.orgnih.gov These hydroxylated metabolites are more amenable to analysis by liquid chromatography.

Ultra-high performance liquid chromatography (UHPLC) offers rapid and efficient separation of these polar compounds. chromatographyonline.com Coupled with a high-resolution mass spectrometer (such as an Orbitrap or TOF), it allows for the sensitive detection and identification of these metabolites in complex biological matrices like serum or microsomal incubations. acs.org Electrospray ionization (ESI) in negative mode is often employed for the analysis of hydroxylated chlorinated paraffins. chromatographyonline.com

Table 3: Postulated UHPLC-HRMS Parameters for the Analysis of Hydroxylated Pentachlorohexane Metabolites

| Parameter | Value/Description |

|---|---|

| UHPLC System | |

| Column | C18 reversed-phase, e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | ESI Negative |

| Mass Analyzer | Orbitrap |

Note: This table represents a hypothetical set of parameters based on typical methods for similar analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of molecules, including the relative and absolute stereochemistry of chiral centers.

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of neighboring atoms, particularly the electronegative chlorine atoms. For "Hexane, 1,1,1,3,6-pentachloro-," the protons and carbons closer to the chlorine atoms will exhibit downfield shifts (higher ppm values). docbrown.infoyoutube.com

Due to the lack of experimental data for the target compound, the chemical shifts can be estimated based on data from analogous compounds such as 1,1,1-trichlorohexane, 1,6-dichlorohexane, and 3-chlorohexane. nih.govchemicalbook.comchemicalbook.comdocbrown.infonih.govnih.gov

Table 4: Estimated ¹H and ¹³C NMR Chemical Shifts (ppm) for Hexane, 1,1,1,3,6-pentachloro-

| Carbon Position | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (-CCl₃) | - | ~95-105 |

| 2 (-CH₂-) | ~2.5 - 2.8 | ~45-55 |

| 3 (-CHCl-) | ~4.2 - 4.6 | ~60-70 |

| 4 (-CH₂-) | ~1.8 - 2.2 | ~30-40 |

| 5 (-CH₂-) | ~1.6 - 2.0 | ~25-35 |

Note: These are estimated values based on data from analogous chlorinated alkanes and are highly dependent on the specific stereoisomer.

2D NMR experiments are essential for unambiguously assigning the signals from 1D NMR and for elucidating the connectivity and stereochemistry of the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. libretexts.org For "Hexane, 1,1,1,3,6-pentachloro-," COSY would show correlations between the protons on adjacent carbons (e.g., H-2 with H-3, H-3 with H-4, etc.), confirming the carbon backbone connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.edu It allows for the definitive assignment of which proton signal corresponds to which carbon signal. For example, the proton signal estimated at ~4.2-4.6 ppm would show a cross-peak with the carbon signal at ~60-70 ppm, confirming their direct bond at the C-3 position.

By integrating the data from these advanced analytical techniques, a comprehensive and unambiguous characterization of the specific isomers of "Hexane, 1,1,1,3,6-pentachloro-" can be achieved.

Application of NMR to Complex Mixtures and Isomeric Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information about molecules based on the magnetic properties of their nuclei. acs.orgresearchgate.net In the context of complex environmental or industrial mixtures containing "Hexane, 1,1,1,3,6-pentachloro-", NMR is instrumental for both identifying and quantifying different isomers, a task that is often challenging for other methods. nih.govsciepub.com

The analysis of complex mixtures of halogenated hydrocarbons, such as chlorinated paraffins, by NMR is often complicated by severe signal overlap in one-dimensional (1D) spectra (e.g., ¹H or ¹³C NMR). acs.orgcreative-biostructure.com While the chemical shifts in ¹³C NMR spectra offer better signal dispersion than ¹H NMR, direct assignment of individual isomers in a mixture is frequently impossible due to the sheer number of possible structures. acs.org

To overcome these challenges, advanced two-dimensional (2D) NMR techniques are employed. creative-biostructure.com Techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlate the signals of directly bonded ¹H and ¹³C nuclei, spreading the signals over a second dimension and significantly reducing spectral overlap. acs.org Further structural information can be gleaned from Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal correlations between protons and carbons that are separated by two or three bonds. acs.org

Even with 2D NMR, the direct assignment of every isomer in a complex mixture can be unfeasible. acs.org A modern approach combines experimental NMR data with computational methods. nih.gov This involves predicting the NMR spectra for all possible isomers using algorithms like neural networks and then comparing these predicted spectra against the experimental data to find the best matches. acs.org This combination of prediction and experimental validation allows for a more detailed characterization of the isomeric distribution in complex chlorinated hydrocarbon mixtures. acs.orgnih.gov

For chiral isomers (enantiomers), standard NMR spectroscopy is typically "blind" to chirality, meaning enantiomers are indistinguishable. nih.govmpg.de Isomeric discrimination in these cases requires the use of chiral auxiliary agents, such as chiral solvating agents or chiral liquid crystals. rsc.org These agents interact differently with each enantiomer, inducing small changes in their chemical shifts and making them distinguishable in the NMR spectrum. rsc.org

Table 1: Challenges and NMR-Based Solutions for Analyzing Complex Chlorinated Hydrocarbon Mixtures

| Challenge | NMR-Based Approach | Key Benefit |

|---|---|---|

| Signal Overlap | Application of 2D NMR techniques (e.g., HSQC, HMBC). acs.orgcreative-biostructure.com | Increases spectral dispersion, resolving individual signals that overlap in 1D spectra. |

| Isomer Identification | Combination of experimental NMR data with computationally predicted spectra. acs.org | Allows for the assignment of specific isomers within a highly complex mixture. |

| Quantification | Integration of non-overlapping signals in ¹H or ¹³C NMR spectra. sciepub.com | Provides relative ratios of different isomers or structural motifs present. |

| Chiral Discrimination | Use of chiral solvating agents or chiral liquid crystals. rsc.org | Induces chemical shift differences between enantiomers, enabling their distinction and quantification. |

Isotope Geochemistry in Environmental Fate Studies

Isotope geochemistry provides powerful tools for investigating the origin, transport, and transformation of environmental contaminants like "Hexane, 1,1,1,3,6-pentachloro-". By analyzing the stable isotopic composition of a compound, scientists can trace its degradation pathways and assess the extent of its transformation in the environment. This approach offers insights that cannot be obtained from concentration data alone. tersusenv.comtersusenv.com

Compound-Specific Isotope Analysis (CSIA) for Tracing Degradation Processes

Compound-Specific Isotope Analysis (CSIA) is an analytical technique that measures the ratio of heavy to light stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) within an individual organic compound. tersusenv.comnih.gov This method is exceptionally useful for tracking the degradation of chlorinated hydrocarbons in the environment. researchgate.net The core principle of CSIA is based on the kinetic isotope effect: chemical reactions, particularly those catalyzed by enzymes during biodegradation, proceed faster for molecules containing lighter isotopes. acs.org

As a result of this preferential transformation, the remaining, undegraded fraction of the contaminant becomes progressively enriched in the heavier isotope. tersusenv.com By measuring the change in the isotopic signature (expressed in delta notation, δ, in parts per thousand, ‰) of the contaminant at a site, one can provide direct evidence of in-situ degradation. nih.govresearchgate.net This is a significant advantage over traditional monitoring, where a decrease in contaminant concentration could be due to dilution or sorption rather than actual destruction. tersusenv.com

The magnitude of isotopic fractionation, represented by the isotope enrichment factor (ε), can also provide clues about the specific degradation mechanism (e.g., reductive dechlorination). acs.org Different reaction pathways often result in distinct enrichment factors. For instance, studies on other chlorinated alkanes like chloroform (B151607) and 1,1,1-trichloroethane (B11378) have shown a wide range of carbon isotope enrichment factors depending on the specific C-Cl bond being cleaved and the microbial system involved. acs.org

Table 2: Example Carbon Isotope Enrichment Factors (εC) for Biotic Degradation of Various Chlorinated Alkanes

| Compound | Degradation Process | Enrichment Factor (εC) in ‰ |

|---|---|---|

| Chloroform (CF) | Reductive Dechlorination by Dehalobacter | -27.5 ± 0.9 acs.org |

| 1,1,1-Trichloroethane (1,1,1-TCA) | Reductive Dechlorination by Dehalobacter | -1.8 to -26.5 acs.org |

| Carbon Tetrachloride (CT) | Biotic/Abiotic Degradation | -2.8 to -26.0 acs.org |

| cis-1,2-Dichloroethene (cDCE) | Reductive Dechlorination | -14.1 to -28.6 acs.org |

Computational Chemistry and Molecular Modeling for Predictive Research

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) has become a dominant method for calculating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. uwa.edu.au For pentachlorohexanes, DFT is instrumental in determining the most stable three-dimensional arrangements of the atoms, known as conformations. The theory can be used to explore the potential energy surface and identify the lowest energy conformers. rsc.orgrsc.org

DFT calculations can reveal key electronic properties such as the distribution of electron density, which is crucial for understanding how the molecule will interact with other substances. researchgate.netresearchgate.net For instance, the M06-2X density functional has been used to reoptimize structures and understand interactions of similar chlorinated pesticides with surfaces. mdpi.comsemanticscholar.org The choice of the exchange-correlation functional and basis set is critical for obtaining accurate results. uwa.edu.auntnu.no

Table 1: Example of DFT-Calculated Properties for a Pentachlorohexane Isomer

| Property | Predicted Value | Significance |

| Ground State Energy | Value in Hartrees | Indicates the overall stability of the molecule. |

| Dipole Moment | Value in Debye | Predicts the polarity of the molecule and its interaction with polar solvents. |

| HOMO-LUMO Gap | Value in eV | Relates to the chemical reactivity and electronic excitation properties. |

| Most Stable Conformer | Dihedral Angles | Determines the predominant shape of the molecule in a given environment. |

This table is illustrative. Actual values would be obtained from specific DFT calculations.

Ab initio and post-Hartree-Fock methods are a class of quantum chemistry calculations that, in principle, converge to the exact solution of the Schrödinger equation as the level of theory and basis set size increase. wpmucdn.comfiveable.me These methods, while often more computationally expensive than DFT, can provide highly accurate energetic information. pku.edu.cnstackexchange.com

Mapping the energetic landscape involves calculating the energies of various conformations and transition states. rsc.org This allows for the determination of energy barriers between different conformers and provides a detailed picture of the molecule's flexibility and potential reaction pathways. pku.edu.cn Methods like Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster theory (e.g., CCSD(T)) are examples of post-Hartree-Fock methods used for achieving high accuracy. fiveable.mestackexchange.com A systematic theoretical study on polychlorocyclohexanes has been performed using such reliable ab initio methods to determine geometries, dipole moments, and relative energies. rsc.org

Quantum chemical calculations can predict spectroscopic data, which is invaluable for identifying and characterizing compounds. nmrdb.org

NMR (Nuclear Magnetic Resonance) Spectroscopy: Theoretical calculations can predict the chemical shifts of hydrogen and carbon atoms within the molecule. nmrdb.orgopenstax.org This information helps in assigning the signals observed in an experimental NMR spectrum to specific atoms in the molecular structure. youtube.comyoutube.commsu.edu

IR (Infrared) Spectroscopy: The vibrational frequencies of a molecule can be calculated from first principles. These frequencies correspond to the absorption peaks in an IR spectrum, which are characteristic of the functional groups present in the molecule. youtube.comyoutube.com

These predictions aid in the interpretation of experimental spectra and can help to confirm the structure of synthesized or isolated compounds. youtube.com

Molecular Dynamics Simulations for Environmental Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the movement and interactions of molecules over time. nih.govnih.gov This is particularly useful for understanding how a compound like Hexane (B92381), 1,1,1,3,6-pentachloro- behaves in a complex environmental system.

The fate of Hexane, 1,1,1,3,6-pentachloro- in the environment is heavily influenced by its tendency to sorb to various materials. MD simulations can model the interactions between the pentachlorohexane molecule and surfaces like soil organic matter and activated carbon. mdpi.comnih.gov

These simulations can elucidate the mechanisms of sorption, such as whether the interaction is primarily driven by hydrophobic effects, van der Waals forces, or specific chemical interactions. nih.govresearchgate.net For example, studies on similar chlorinated compounds have used MD to investigate their adsorption onto activated carbon, a common material for water purification. mdpi.comsemanticscholar.org The results can help predict the mobility of the compound in soil and its potential for leaching into groundwater. medcraveonline.comnih.govepa.gov

Table 2: Key Parameters from MD Simulations of Sorption

| Parameter | Description | Environmental Implication |

| Binding Free Energy | The energy change when the molecule binds to the surface. | A more negative value indicates stronger sorption and less mobility. |

| Radial Distribution Function | Describes the probability of finding surface atoms at a certain distance from the molecule. | Reveals the specific atoms involved in the interaction. |

| Mean Squared Displacement | Measures the average distance the molecule travels over time. | A lower value indicates it is strongly sorbed and less mobile. |

This table is illustrative. Actual values would be obtained from specific MD simulations.

MD simulations can be used to model the behavior of Hexane, 1,1,1,3,6-pentachloro- at the interface between two different phases, such as water and an organic solvent, or water and air. scispace.comaps.org This is crucial for understanding its partitioning behavior, which governs its distribution in the environment. researchgate.net

By simulating the movement of the molecule across these interfaces, researchers can calculate partition coefficients, such as the octanol-water partition coefficient (Kow), which is a key parameter in environmental fate modeling. acs.org These simulations can also provide insights into the dynamics of transport processes, such as the rate at which the compound volatilizes from water into the air. mdpi.comyoutube.com

Computational Approaches to Degradation Mechanism Prediction

Computational models offer a powerful lens through which to predict the complex mechanisms of chemical degradation. For persistent organic pollutants like chlorinated alkanes, these methods can elucidate reaction energetics, identify transient intermediates, and map out entire degradation networks under various environmental conditions. rsc.org By calculating properties such as free energy and electron distribution, researchers can forecast the most likely transformation pathways, distinguishing between competing reactions like hydrolysis, oxidation, and reductive dechlorination. rsc.orgnih.gov This predictive capability is crucial for assessing the persistence of a compound and for designing effective remediation strategies.

Mechanistic pathway modeling uses computational chemistry to map the step-by-step transformation of a chemical. For chlorinated alkanes, dehalogenation—the removal of chlorine atoms—is a critical degradation step. This process can occur through both abiotic (non-biological) and biotic (biological) pathways.

Abiotic Dehalogenation: Abiotic degradation of chlorinated alkanes often occurs under anoxic conditions through reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. rsc.orgnih.gov This process can be facilitated by naturally occurring minerals like iron sulfides or clays. nih.gov Computational models can simulate these reactions by calculating the energetics of electron transfer from the mineral surface to the chlorinated alkane. nih.govethz.ch Key abiotic reactions modeled for similar compounds include:

Hydrogenolysis: The direct replacement of a chlorine atom with a hydrogen atom. rsc.org

Reductive β-elimination: The removal of two chlorine atoms from adjacent carbons to form a double bond. rsc.org

Computational studies on related compounds, such as 1,2,3-trichloropropane, have shown that the thermodynamically favored pathway can be predicted by constructing detailed reaction coordinate diagrams. rsc.org These models suggest that for many polychlorinated alkanes, reductive β-elimination is often the most energetically favorable initial step. rsc.org

Biotic Dehalogenation: Biotic dehalogenation is mediated by microorganisms, often through enzymes known as reductive dehalogenases (RDases). acs.orgd-nb.info These enzymes use a cofactor, typically a cobalamin (vitamin B12), to catalyze the removal of chlorine atoms. acs.org Computational modeling helps to understand these complex biological processes. For example, studies on other chlorinated alkanes have used dual element isotope analysis combined with computational models to demonstrate that the underlying mechanism can be a second-order nucleophilic substitution (SN2) reaction. acs.org By modeling the interaction between the chloroalkane and the cobalamin cofactor, researchers can predict reaction rates and pathways. acs.org Theoretical models can also predict the sequence of chlorine removal by analyzing the electronic properties of the carbon-chlorine bonds. nih.gov

Table 1: Modeled Dehalogenation Pathways for Chlorinated Alkanes

| Degradation Pathway | Condition | Computational Approach | Key Findings & Predictions |

|---|---|---|---|

| Hydrogenolysis | Abiotic/Biotic | Density Functional Theory (DFT), Reaction Pathway Energetics | Predicts the step-by-step replacement of Cl with H; identifies the most likely C-Cl bond to be cleaved based on bond strength and electronic properties. rsc.org |

| Reductive β-Elimination | Abiotic/Biotic | Reaction Coordinate Diagrams, Thermodynamic Calculations | Often found to be the most thermodynamically favorable initial degradation step for vicinally chlorinated alkanes. rsc.org |

| Nucleophilic Substitution (SN2) | Biotic (e.g., by Cobalamin) | Quantum Mechanics (QM), Isotope Effect Modeling | Elucidates the mechanism of cofactor-mediated dehalogenation, showing direct attack on the carbon atom. acs.org |

| Sequential Dechlorination | Biotic | Free Energy Calculations, Electronic Property Analysis | Predicts the order of chlorine removal from polychlorinated compounds by identifying the most reactive sites. nih.gov |

The ability of a microorganism to degrade a specific compound like Hexane, 1,1,1,3,6-pentachloro- depends on whether its enzymes can effectively bind to it. Enzyme active site simulations are computational techniques used to model the interaction between an enzyme and a potential substrate, providing critical insights into substrate specificity.

Molecular dynamics (MD) simulations and molecular docking are two primary tools used for this purpose. nih.govacs.org

Molecular Docking: This technique predicts the preferred orientation of a substrate when bound to the active site of an enzyme. mdpi.comnih.gov For a compound like Hexane, 1,1,1,3,6-pentachloro-, docking simulations could be run against the known structures of dehalogenase or cytochrome P450 enzymes. The results would indicate how well the molecule fits into the active site and identify the key amino acid residues involved in binding. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the enzyme-substrate complex over time. nih.govnih.gov This provides a dynamic view of the binding process, revealing how the enzyme's structure might flex to accommodate the substrate. acs.orgnih.gov For enzymes with buried active sites, MD simulations can identify substrate transport tunnels and "gating" residues that control access to the catalytic core. nih.govnih.govmdpi.com

Studies on haloalkane dehalogenases have shown that the flexibility of the enzyme's cap domain and the size of the active site are crucial for accommodating bulky substrates. nih.gov MD simulations can reveal these conformational changes. nih.gov Similarly, simulations of cytochrome P450 enzymes, which are known to metabolize a wide range of compounds, show that plasticity in the active site is key to their broad substrate specificity. acs.orgnih.gov By analyzing the interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and active site residues, these simulations can explain why an enzyme prefers one substrate over another. pnas.orgnih.gov

Table 2: Computational Methods in Enzyme Active Site Simulation

| Technique | Purpose | Examples of Insights for Halogenated Compound Degradation |

|---|---|---|

| Molecular Docking | Predicts binding pose and affinity of a substrate in an enzyme's active site. | Identifies key interacting residues (e.g., Arginine, Tyrosine) in dehalogenases responsible for binding haloalkanoic acids. mdpi.comnih.gov Ranks potential substrates based on binding energy. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the enzyme-substrate complex over time. | Reveals conformational changes in an enzyme's structure to accommodate bulky substrates. nih.gov Identifies substrate access channels and gating mechanisms. nih.govmdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines high-accuracy quantum calculations for the active site with classical mechanics for the rest of the protein. | Provides detailed mechanistic insights into the bond-breaking and bond-forming steps of the catalytic reaction, such as the SN2 attack in dehalogenases. pnas.orgsdu.edu.cn |

Emerging Research Frontiers and Future Perspectives on Polychlorinated Hexanes

Development of Novel Synthetic Routes for Specific Chlorinated Alkane Isomers

The synthesis of specific polychlorinated alkane isomers, such as 1,1,1,3,6-pentachlorohexane, is a critical research frontier. The availability of pure, individual isomers is an absolute prerequisite for toxicological testing, the development of analytical methods, and for use as certified reference materials.

Historically, commercial production of chlorinated alkanes has relied on free-radical chlorination of n-alkane feedstocks using UV light or high temperatures. pops.int This process has low positional selectivity, resulting in an extraordinarily complex mixture of isomers and congeners that are difficult and expensive to separate. pops.intacs.org

Emerging research is therefore shifting away from these non-selective bulk synthesis methods and towards the development of highly specific catalytic processes. The primary goal is to achieve selective C-H bond activation and chlorination at desired positions along the alkane chain. This allows for the targeted synthesis of individual isomers that are otherwise unobtainable. Key areas of development include:

Homogeneous and Heterogeneous Catalysis: Research is exploring sophisticated metal-based catalysts that can direct chlorination to specific primary, secondary, or tertiary carbons on the hexane (B92381) backbone.

Predictive Catalyst Design: By understanding the mechanisms of n-alkane isomerization and cracking on solid acid and bifunctional catalysts, researchers aim to design novel catalysts that favor the creation of specific branched and chlorinated structures. tandfonline.com

The successful development of these routes will not only provide the necessary standards for analytical and toxicological studies but also enable a more precise investigation of the structure-activity relationships that govern the environmental behavior and toxicity of pentachlorohexane isomers.

Application of Advanced Analytical Techniques for Trace-Level Detection and Isomer-Specific Quantification

A major impediment to studying polychlorinated hexanes is the immense analytical challenge they present. Commercial mixtures contain thousands of isomers, making separation and quantification extremely difficult, a problem shared with the broader class of chlorinated paraffins. vu.nldiva-portal.org The lack of commercially available analytical standards for most individual isomers, including 1,1,1,3,6-pentachlorohexane, means that analysis is often only semi-quantitative. pops.intvu.nl

To address these challenges, researchers are applying and refining a suite of advanced analytical techniques. The goal is to move beyond reporting bulk concentrations and toward isomer-specific quantification.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This technique provides greatly enhanced chromatographic separation compared to traditional single-column GC. By using two columns with different separation mechanisms, GC×GC can resolve many co-eluting isomers in complex mixtures, which is essential for analyzing polychlorinated alkanes. vu.nl

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers are becoming indispensable. vu.nlresearchgate.net Their high mass accuracy and resolution allow for the confident determination of elemental formulas, helping to distinguish between different chlorinated homologue groups (e.g., C₆H₇Cl₅ vs. C₆H₆Cl₆) and differentiate them from other co-extracted organohalogen compounds. researchgate.net

Novel Ionization Techniques: Atmospheric pressure chemical ionization (APCI) is proving to be a sensitive method for the analysis of medium- and long-chain chlorinated paraffins and could be applied to polychlorinated hexanes. acs.org

The table below summarizes some of the advanced analytical tools being leveraged to improve the detection and quantification of complex chlorinated hydrocarbon mixtures.

| Analytical Technique | Advantage for Polychlorinated Hexane Analysis | Key Challenge | References |

| GC×GC-µECD | Provides superior chromatographic separation of complex isomer mixtures. | Does not fully separate all congeners; quantification remains a challenge. | vu.nl |

| GC-ECNI-HRMS | A common and sensitive technique for detecting electron-capturing compounds like chlorinated alkanes. | Difficulty in distinguishing between isomers and even some homologue groups. | vu.nlacs.org |

| LC-APCI-qTOF-HRMS | Enables rapid analysis without extensive chromatographic separation; sensitive for a wide range of chain lengths. | Relies on mathematical deconvolution algorithms for quantification due to unresolved mixtures. | acs.org |

| GC-Orbitrap-MS | Very high mass resolution and accuracy allows for excellent discrimination between homologues. | High instrument cost; data processing can be complex. | vu.nlresearchgate.net |

Future work will focus on combining these powerful separation and detection techniques with new quantification strategies, such as those using mathematical algorithms or chlorine-content calibration, to compensate for the absence of specific isomer standards. nih.govoaepublish.com

Integrated Experimental and Computational Frameworks for Comprehensive Fate and Transformation Assessment

Given that the experimental testing of every possible pentachlorohexane isomer is unfeasible, integrated frameworks that combine limited experimental data with powerful computational models are essential. These approaches allow for the prediction of physicochemical properties, environmental fate, and potential toxicity for a vast number of unstudied isomers.

Quantitative Structure-Property Relationships (QSPR): QSPR models establish a mathematical correlation between the chemical structure of a molecule and its properties. tandfonline.com By calculating a set of molecular descriptors (e.g., molecular weight, total energy, dipole moment), researchers can develop models to predict key environmental parameters like photodegradation half-life or partition coefficients for numerous chlorinated alkane isomers without needing to measure each one. tandfonline.comrsc.org

Quantum Chemical Models: Sophisticated quantum chemistry-based methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict partitioning behavior (e.g., Kₒₐ, Kₐw) for individual congeners from first principles. acs.org These predictions are crucial for modeling the environmental transport and fate of specific isomers.

Computational Spectroscopy: Predicting the Nuclear Magnetic Resonance (NMR) spectra of all possible isomers and matching them against the spectrum of a technical mixture is an emerging strategy. This has been used to identify the most likely isomer structures present in complex chlorinated paraffin (B1166041) mixtures, revealing that chlorine substitution is not random but follows specific patterns. acs.org This approach could be used to identify the most environmentally relevant isomers of pentachlorohexane.

These computational tools, when validated with high-quality experimental data for a few representative isomers, provide a powerful and cost-effective path to assessing the environmental behavior of the entire pentachlorohexane class.

Research on the Environmental Distribution and Persistence Mechanisms of Specific Pentachlorohexane Isomers

The environmental distribution and persistence of a chemical are governed by its physicochemical properties, which can vary significantly even between closely related isomers. Research on analogous compounds like hexachlorocyclohexane (B11772) (HCH) has demonstrated that different isomers exhibit vastly different environmental fates. bioline.org.br For example, the α- and γ-isomers of HCH are more volatile and prone to long-range atmospheric transport, while the β-isomer is more stable and persistent in soil and biota. bioline.org.br

This isomer-specific behavior is expected to be true for pentachlorohexanes as well. Future research will focus on understanding the mechanisms that control their distribution and persistence.

Isomer-Specific Partitioning: The precise location of the five chlorine atoms on the hexane chain in an isomer like 1,1,1,3,6-pentachlorohexane will influence its water solubility, vapor pressure, and octanol-water/octanol-air partition coefficients (Kₒw and Kₒₐ). These properties dictate whether an isomer will preferentially reside in water, sorb to soil and sediment, or volatilize into the atmosphere. nih.govpops.int

Long-Range Transport Potential: Isomers with higher volatility and resistance to atmospheric degradation can undergo long-range environmental transport, leading to contamination in remote regions like the Arctic, far from original sources. nih.gov

Bioaccumulation Potential: Isomers with high lipophilicity (high Kₒw) are more likely to bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain. bioline.org.br

Investigating these properties for specific pentachlorohexane isomers will be crucial for accurately assessing their environmental risk and understanding their distribution patterns in various environmental compartments, from local contaminated sites to remote global ecosystems. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.